

# phillipsite vs clinoptilolite for ammonia removal efficiency

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An Objective Comparison of **Phillipsite** and Clinoptilolite for Ammonia Removal

## Introduction

In the fields of water treatment and environmental remediation, the removal of ammonia ( $\text{NH}_3$ ) and its ionized form, ammonium ( $\text{NH}_4^+$ ), is a critical challenge. High concentrations of these nitrogenous compounds in water bodies can lead to eutrophication, oxygen depletion, and toxicity to aquatic life. Natural zeolites, a group of crystalline aluminosilicates with a porous three-dimensional structure, have emerged as highly effective and economical materials for this purpose. Their negatively charged framework allows them to capture and exchange cations, making them ideal for removing ammonium from aqueous solutions.

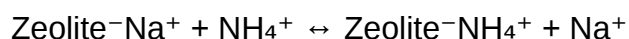
Among the more than 40 types of natural zeolites, clinoptilolite is the most abundant and widely studied for ammonia removal.[1][2] However, research has also highlighted the significant potential of other zeolites, particularly **phillipsite**. This guide provides an objective, data-driven comparison of **phillipsite** and clinoptilolite, focusing on their ammonia removal efficiency, the underlying mechanisms, and the experimental protocols used to evaluate their performance.

## Mechanism of Ammonia Removal

The primary mechanism for ammonia removal by both **phillipsite** and clinoptilolite is ion exchange.[3][4][5] The zeolite's crystal lattice, composed of silica and alumina tetrahedra, has a net negative charge due to the substitution of  $\text{Si}^{4+}$  by  $\text{Al}^{3+}$ . This charge is balanced by mobile cations (such as  $\text{Na}^+$ ,  $\text{K}^+$ ,  $\text{Ca}^{2+}$ , and  $\text{Mg}^{2+}$ ) residing within the zeolite's channels and pores.

When in contact with water containing ammonium ions ( $\text{NH}_4^+$ ), these framework cations are exchanged for ammonium, which is selectively captured from the solution.

The general ion exchange reaction can be represented as:



While ion exchange is dominant, physical adsorption (physisorption) within the zeolite's porous structure can also contribute to the removal process, especially at higher ammonia concentrations or under specific pH conditions where un-ionized ammonia ( $\text{NH}_3$ ) is present.[3][6]

## Performance Comparison: Phillipsite vs. Clinoptilolite

Experimental data consistently demonstrates that while clinoptilolite is a highly effective adsorbent, **phillipsite** often exhibits superior performance in terms of selectivity and total ammonia uptake capacity.

Several studies explicitly state that **phillipsite** is more selective for  $\text{NH}_4^+$  than clinoptilolite.[7][8] One comparative analysis noted that the performance of **phillipsite**-chabazite zeolites can result in a 61-79% improvement in ammonia uptake compared to clinoptilolite-dominant types.[8][9][10] In another instance, a clinoptilolite-mordenite material was hydrothermally modified into **phillipsite**, and the resulting product adsorbed twice the amount of ammonium as the original material.[8]

The following tables summarize quantitative data from various experimental studies.

Table 1: Ammonia Adsorption/Ion Exchange Capacity

Zeolite	Adsorption Capacity (mg NH <sub>4</sub> <sup>+</sup> /g)	Initial NH <sub>4</sub> <sup>+</sup> Conc. (mg/L)	pH	Reference
Phillipsite	Theoretical CEC: ~65 mg/g (3.61 meq/g)	-	-	[7]
Clinoptilolite	2 - 30	Varied	Varied	[4][5]
Clinoptilolite	3.79	300	6.57	[3][11]
Clinoptilolite	14.50	30 - 250	4.5	[6]
Clinoptilolite	15.44	110	-	[12]
Clinoptilolite	16.31 - 19.5 (Column Study)	Varied	-	[13]
Clinoptilolite	20.37	3750	7	[3]
Clinoptilolite	18.7 - 20.1 (Alkali Treated)	-	-	[4]

Table 2: Ammonia Removal Efficiency

Zeolite	Removal Efficiency (%)	Initial NH <sub>4</sub> <sup>+</sup> Conc. (mg/L)	Key Conditions	Reference
Phillipsite	80 - 90	5 - 120	Pilot plant with zeolitic bed	[7][9][10]
Clinoptilolite	99.74	50	Batch study	[3][11]
Clinoptilolite	28.69 - 29.31	500	Batch study	[11]
Clinoptilolite	95.7	19	Column study	[14]
Clinoptilolite	64 - 94	Varied	Field-scale sanitation system	[1]

## Factors Influencing Removal Efficiency

The performance of both zeolites is governed by several key experimental parameters:

- **pH:** The optimal pH range for ammonium exchange is typically between 4 and 8.[6][14] In this range, the dominant species is the ammonium ion ( $\text{NH}_4^+$ ). At pH values above 9, the concentration of un-ionized ammonia ( $\text{NH}_3$ ) increases, which is not removed by ion exchange, leading to a significant drop in efficiency.[15]
- **Initial Concentration:** At lower initial ammonium concentrations, removal efficiency is generally very high (often >90%).[3][11] As the initial concentration increases, the exchange sites on the zeolite become saturated, leading to a decrease in the percentage of ammonia removed, although the total mass of ammonia adsorbed per gram of zeolite (adsorption capacity) increases.[3][11]
- **Competing Cations:** Natural waters and wastewaters contain other cations ( $\text{K}^+$ ,  $\text{Na}^+$ ,  $\text{Ca}^{2+}$ ,  $\text{Mg}^{2+}$ ) that compete with ammonium for exchange sites. The selectivity of the zeolite determines its effectiveness in the presence of these ions. The general selectivity sequence for clinoptilolite is often reported as  $\text{K}^+ > \text{NH}_4^+ > \text{Na}^+ > \text{Ca}^{2+} > \text{Mg}^{2+}$ . [13][16] The high selectivity for potassium means its presence can particularly hinder ammonium removal.
- **Temperature:** The effect of temperature can vary. Some studies report a slight increase in exchange capacity with increasing temperature, suggesting an endothermic process.[6][15] Others have found the process to be exothermic, with adsorption decreasing at higher temperatures.[15][17] However, the influence is often not as significant as that of pH or competing cations.
- **Particle Size:** Smaller particle sizes increase the external surface area available for ion exchange, which can lead to a faster rate of removal.[13]

## Experimental Protocols

The following sections describe generalized methodologies for evaluating and comparing the ammonia removal performance of zeolites, based on protocols cited in the literature.

## Zeolite Preparation and Characterization

- Preparation: Raw zeolite is first crushed, ground, and sieved to obtain a uniform particle size (e.g., 0.30–0.60 mm or U.S. mesh sizes 20-40).[\[13\]](#)[\[17\]](#)[\[18\]](#) The sieved material is then washed with deionized water to remove fine particles and dust, followed by drying in an oven at temperatures ranging from 70°C to 110°C.[\[17\]](#)[\[19\]](#)
- Modification (Conditioning): To enhance ion exchange capacity, the zeolite is often converted to its homoionic form, typically sodium ( $\text{Na}^+$ ). This is achieved by treating it with a concentrated salt solution (e.g., 1-2 M NaCl) for an extended period (e.g., 24 hours) with agitation.[\[17\]](#)[\[18\]](#) This process replaces the mixture of native cations with a single, more easily exchangeable cation.
- Characterization: The mineralogical composition is determined by X-ray Diffraction (XRD). The chemical composition (e.g., Si/Al ratio) is determined by X-ray Fluorescence (XRF). The Cation Exchange Capacity (CEC) is a critical parameter, often measured using the ammonium acetate method.

## Batch Adsorption Experiments

- Objective: To determine the equilibrium adsorption capacity and the kinetics of the removal process.
- Procedure:
  - A known mass of prepared zeolite (e.g., 2.0 g) is added to a series of flasks.[\[6\]](#)
  - A fixed volume of ammonium solution (e.g., 200 mL) with varying initial concentrations (e.g., 30, 60, 100, 160, 250 mg/L) is added to each flask.[\[6\]](#)
  - The flasks are sealed and agitated in a temperature-controlled shaker at a constant speed (e.g., 200 rpm) for a predetermined time (e.g., 4 hours) sufficient to reach equilibrium.[\[6\]](#)
  - The pH of the solution is monitored and adjusted if necessary.
  - After agitation, the solution is filtered to separate the zeolite.
  - The final ammonium concentration in the filtrate is measured using a standard analytical method, such as the Nessler method or the phenol-hypochlorite method.[\[6\]](#)[\[19\]](#)

- The amount of ammonium adsorbed per unit mass of zeolite ( $q_e$ , in mg/g) is calculated using the mass balance equation.

## Column (Continuous Flow) Experiments

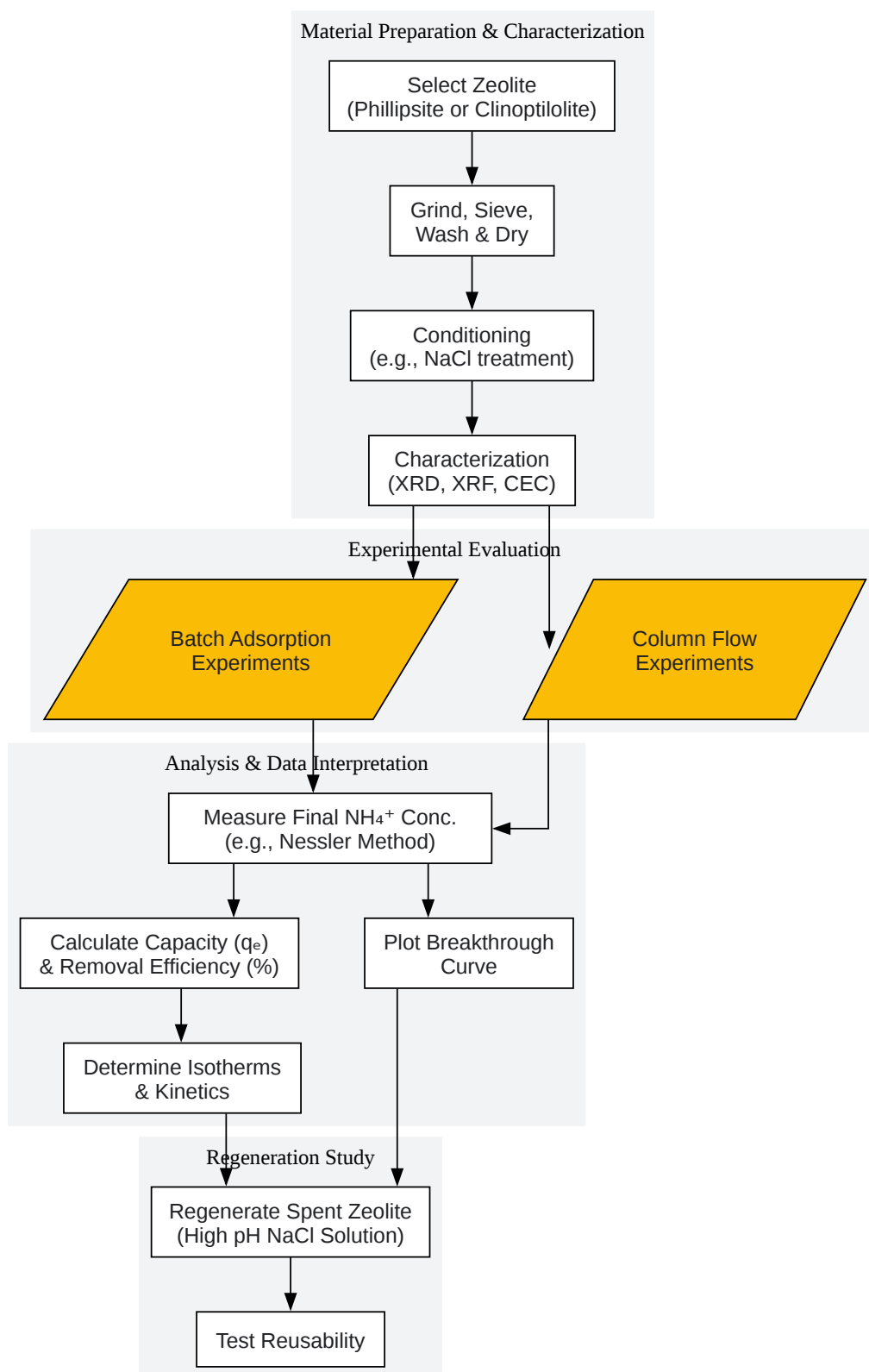
- Objective: To evaluate performance under dynamic conditions that better simulate industrial applications and to determine the breakthrough curve.
- Procedure:
  - A glass column is packed with a known mass of prepared zeolite to form a fixed bed.
  - An ammonium solution of a known concentration is pumped through the column at a constant flow rate (e.g., 10-15 Bed Volumes/hour).<sup>[14]</sup>
  - Effluent samples are collected at regular time intervals.
  - The ammonium concentration in the effluent is measured.
  - The experiment continues until the effluent concentration reaches the influent concentration (exhaustion).
  - The results are plotted as a breakthrough curve ( $C/C_0$  vs. time or bed volumes), which is used to determine the breakthrough capacity and total dynamic capacity of the zeolite.

## Regeneration

- Objective: To restore the ion exchange capacity of the exhausted (ammonium-laden) zeolite for reuse.
- Procedure:
  - The exhausted zeolite from a column is backwashed to remove particulates.
  - A regenerant solution, typically a concentrated NaCl solution (e.g., 1 M or 60 g/L), is passed through the column.<sup>[1][18]</sup>

- To enhance the elution of ammonium, the pH of the regenerant is often raised to 11.5-12.5, which converts the captured  $\text{NH}_4^+$  to  $\text{NH}_3$  gas, facilitating its removal.[\[14\]](#)
- The regenerant effluent, now rich in ammonium, is collected for potential recovery.
- The process is continued until the ammonium concentration in the effluent is negligible. High regeneration efficiencies of 92-98% have been reported.[\[13\]](#)[\[18\]](#)[\[20\]](#)

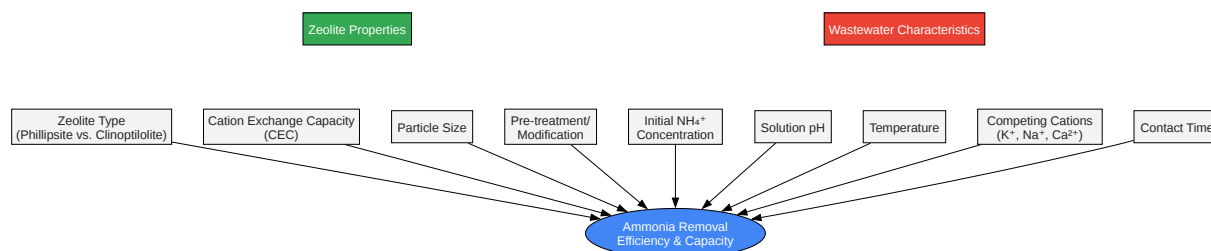
## Visualizations



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Caption: A typical experimental workflow for evaluating zeolite ammonia removal performance.





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Caption: Key factors influencing the ammonia removal efficiency of zeolites.

## Conclusion

Both clinoptilolite and **phillipsite** are highly effective natural zeolites for the removal of ammonium from aqueous solutions, primarily through the mechanism of ion exchange. Clinoptilolite is the most common and well-documented material, with a proven track record of high removal efficiencies, especially for low to moderate ammonia concentrations.

However, the available experimental evidence suggests that **phillipsite** possesses a higher selectivity and a greater overall ion exchange capacity for ammonium ions.[7][8] Studies directly comparing the two or modifying clinoptilolite into **phillipsite** have demonstrated a significant improvement in ammonia uptake.[8][9] For researchers and professionals developing advanced water treatment systems, particularly for waste streams with high ammonia loads or significant concentrations of competing cations, **phillipsite** represents a potentially more efficient alternative. The choice between them may ultimately depend on local availability, cost, and the specific chemistry of the water to be treated, but the superior intrinsic properties of **phillipsite** merit strong consideration for further investigation and application.

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## References

- 1. Performance and onsite regeneration of natural zeolite for ammonium removal in a field-scale non-sewered sanitation system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.gnest.org [journal.gnest.org]
- 4. Ammonia & Ammonium | KMI Zeolite Inc. [kmizeolite.com]
- 5. Ammonia Removal | Using Zeolite Remove Ammonia In Water [zeolitemin.com]
- 6. Ammonium Removal from Aqueous Solutions by Clinoptilolite: Determination of Isotherm and Thermodynamic Parameters and Comparison of Kinetics by the Double Exponential Model and Conventional Kinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the suitability of phillipsite-chabazite zeolite rock for ammonia uptake in water: a case study from the Pescara River (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the suitability of phillipsite-chabazite zeolite rock for ammonia uptake in water: a case study from the Pescara River (Italy) [ricerca.unich.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Removal of ammonium from human urine through ion exchange with clinoptilolite and its recovery for further reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. open.metu.edu.tr [open.metu.edu.tr]
- 17. Ammonium Removal from Aqueous Solutions by Clinoptilolite: Determination of Isotherm and Thermodynamic Parameters and Comparison of Kinetics by the Double Exponential Model and Conventional Kinetic Models [mdpi.com]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. researchgate.net [researchgate.net]
- 20. INVESTIGATION OF CLINOPTILOLITE NATURAL ZEOLITE REGENERATION BY AIR STRIPPING FOLLOWED BY ION EXCHANGE FOR REMOVAL OF AMMONIUM FROM AQUEOUS SOLUTIONS | Semantic Scholar [semanticscholar.org]
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